calcium;methyl-dioxido-oxo-λ5-arsane

Description

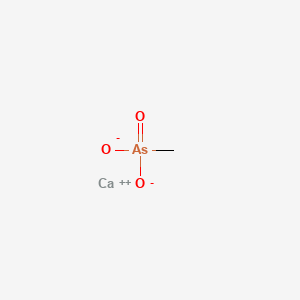

Calcium;methyl-dioxido-oxo-λ⁵-arsane (hypothetical formula: Ca[CH₃AsO₃]) is a calcium salt derived from the arsenic(V)-containing anion, methyl-dioxido-oxo-λ⁵-arsane ([CH₃AsO₃]²⁻). This compound features a pentavalent arsenic center bonded to a methyl group, two oxido (O²⁻) groups, and one oxo (O) group. The λ⁵ notation indicates the hypervalent arsenic configuration.

Properties

CAS No. |

6423-72-9 |

|---|---|

Molecular Formula |

CH3AsCaO3 |

Molecular Weight |

178.03 g/mol |

IUPAC Name |

calcium;methyl-dioxido-oxo-λ5-arsane |

InChI |

InChI=1S/CH5AsO3.Ca/c1-2(3,4)5;/h1H3,(H2,3,4,5);/q;+2/p-2 |

InChI Key |

VTOKNEHMFFTVSM-UHFFFAOYSA-L |

SMILES |

C[As](=O)([O-])[O-].[Ca+2] |

Canonical SMILES |

C[As](=O)([O-])[O-].[Ca+2] |

Other CAS No. |

6423-72-9 |

Pictograms |

Health Hazard |

Related CAS |

124-58-3 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsonic acid, methyl-, calcium salt (1:1) typically involves the reaction of methylarsonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the resulting product is isolated by filtration and drying. The general reaction can be represented as follows:

[ \text{CH}_3\text{AsO}_3\text{H}_2 + \text{Ca(OH)}_2 \rightarrow \text{CH}_3\text{AsCaO}_3 + 2\text{H}_2\text{O} ]

In industrial production, the process may involve additional steps to ensure the purity and stability of the final product. This includes the use of high-purity reagents and controlled reaction conditions to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

calcium;methyl-dioxido-oxo-λ5-arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

Reduction: It can be reduced to form lower oxidation state arsenic compounds.

Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsine .

Scientific Research Applications

calcium;methyl-dioxido-oxo-λ5-arsane has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.

Biology: The compound is studied for its effects on biological systems, particularly its toxicity and metabolic pathways.

Medicine: Research is ongoing to explore its potential use in treating certain medical conditions, although its toxicity limits its therapeutic applications.

Industry: It is widely used in agriculture as a pesticide and herbicide to control weeds and pests .

Mechanism of Action

The mechanism of action of arsonic acid, methyl-, calcium salt (1:1) involves the inhibition of key enzymes and metabolic pathways in target organisms. The compound interferes with the synthesis of essential biomolecules, leading to cellular dysfunction and death. Molecular targets include enzymes involved in oxidative phosphorylation and DNA synthesis .

Comparison with Similar Compounds

Calcium Arsenate (Ca₃(AsO₄)₂)

Calcium arsenate is a well-studied insecticide and herbicide. Key comparisons include:

- Structure : Unlike the methyl-substituted arsenic in the target compound, calcium arsenate contains a fully oxidized arsenate ([AsO₄]³⁻) anion.

- Toxicity: Calcium arsenate is highly toxic due to arsenic’s bioavailability in the +5 oxidation state.

- Applications : Historically used in agriculture, calcium arsenate’s use has declined due to environmental and health concerns. The methyl derivative might offer controlled-release properties for niche applications.

Lead-Arsenic Complexes (e.g., [89901-39-3])

The lead-arsenic compound [diphenylarsinothioylsulfanyl(diphenyl)plumbyl] sulfanyl-diphenyl-sulfanylidene-λ⁵-arsane (CAS 89901-39-3) shares structural similarities with the target compound:

- Metal Center : Lead (Pb²⁺) vs. calcium (Ca²⁺). Lead’s higher toxicity and environmental persistence contrast with calcium’s biocompatibility.

- Ligand Complexity: Both compounds feature organoarsenic ligands, but the lead derivative includes bulky phenyl and sulfanyl groups, likely reducing reactivity compared to the methyl-dioxido-oxo ligand in the calcium analog .

Calcium Zirconate (CaZrO₃)

A high-temperature ceramic material with divergent chemistry but comparable cation framework:

Functional Comparisons with Pharmaceutical Analogs

Calcium Mefolinate ()

Calcium mefolinate (C₂₀H₂₃CaN₇O₆) is a calcium salt of 5-methyltetrahydrofolate, used in folate deficiency. While distinct in structure, its pharmaceutical relevance highlights calcium’s role in stabilizing bioactive anions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.